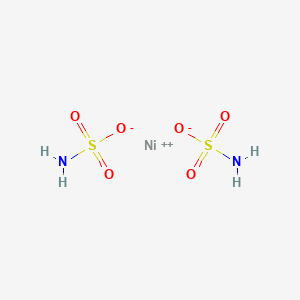

Nickel sulfamate

説明

Synthesis Analysis

The synthesis of nickel sulfamate and related nickel sulfides involves soft solution-processing routes and mechanical alloying methods. Yu and Yoshimura (2002) demonstrated a novel liquid–solid interfacial reaction for selective synthesis of various phases of nickel sulfides at low temperatures (≤ 200°C) using a nickel substrate and sulfur in different solvents, including ethylenediamine (Yu & Yoshimura, 2002). Kosmač, Maurice, and Courtney (1993) investigated the synthesis of various nickel sulfides by milling elemental mixtures of Ni and S, revealing the feasibility and kinetics of synthesizing phases like Ni3S2 and NiS through mechanical alloying (Kosmač et al., 1993).

Molecular Structure Analysis

Nickel sulfamate's molecular structure is crucial for its function in applications. The structural characterization of nickel sulfides synthesized through various methods has been extensively studied. Fazli et al. (2014) optimized the synthesis conditions of nickel sulfide nanoparticles, providing insights into their molecular structure through techniques such as SEM, TEM, XRD, and FT-IR (Fazli et al., 2014).

Chemical Reactions and Properties

Nickel sulfamate participates in chemical reactions that underline its utility in nickel-catalyzed processes, including amination of aryl sulfamates. Hie et al. (2012) reported a facile nickel-catalyzed method for the amination of aryl sulfamates and carbamates, highlighting the chemical reactivity and potential applications of nickel sulfamate in organic synthesis (Hie et al., 2012).

Physical Properties Analysis

The physical properties of nickel sulfamate, including its solubility, density, and melting point, are crucial for its application in electroplating and other industrial processes. The synthesis methods and conditions significantly affect these physical properties, as demonstrated in various studies on nickel sulfide nanoparticles and their morphologies (Kristl et al., 2017).

Chemical Properties Analysis

Nickel sulfamate's chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for its applications. The electrochemical synthesis and characterization of nickel sulfide nanoparticles provide insights into the chemical properties that make nickel sulfamate suitable for applications like catalysis and electrode materials (Fazli et al., 2014).

科学的研究の応用

1. Electrodeposition of Ni–Co Alloys

- Application Summary: Nickel sulfamate is used in the electrodeposition technique to produce Ni–Co films. The concentration of nickel sulfamate in the electrolyte can vary, which in turn changes the Ni content of the films .

- Methods of Application: The Ni–Co films are produced by using the electrodeposition technique from the electrolytes with different nickel sulfamate concentrations (from 0 to 0.45 M) .

- Results: The Ni content of the films changed gradually from 0 to 57%. As the Ni content increased, the saturation magnetization, M_s, decreased since the M_s value of bulk Ni (480 emu/cm^3) is lower than that of bulk Co .

2. Surface Treatment Agent

- Application Summary: Nickel sulfamate is used as a surface treatment agent in diverse applications such as electronic components, plastic molding, and electroforming .

- Methods of Application: Nickel sulfamate allows a high degree of control over the plating layer in terms of precision, hardness, internal stress, etc .

- Results: As information technology proliferates, electronic components are becoming even more densely packed and highly integrated, and this has in turn led to even greater demands being placed on the performance of surface treatment agents .

3. Metal Coloring and Casting

4. Sulfamate Nickel Plating

- Application Summary: Nickel sulfamate is used in sulfamate nickel plating, which consists of a 99.9% pure nickel deposit. This makes it better suited for mechanical, engineering, and other more functional manufacturing applications .

- Methods of Application: Sulfamate nickel plating works with a wide range of plating processes and various substrates such as ferrous alloys, pure copper and copper alloys, wrought and cast aluminum, and other proprietary aluminum alloys .

- Results: Sulfamate nickel can provide a host of metal finishing benefits. Some of the advantages of sulfamate nickel plating include corrosion protection, wear resistance, temperature resistance, high tensile strength, ductility, and machinability .

5. Joining Applications

- Application Summary: Nickel sulfamate is used in joining applications including brazing, soldering, over molding, epoxy bonding, and welding .

6. Repairing Worn or Damaged Components

7. Diffusion Barrier

- Application Summary: Nickel sulfamate serves as a diffusion barrier when used as an undercoat with metals such as gold, silver, and tin .

8. Applying a Build-up Coating

Safety And Hazards

特性

IUPAC Name |

nickel(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERTUBUCQCSNJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(SO3NH2)2, H4N2NiO6S2 | |

| Record name | Nickel(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065622 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nickel sulfamate | |

CAS RN |

13770-89-3 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

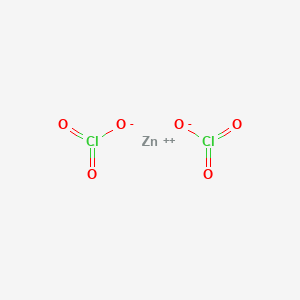

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)